Structural Determinant of Aurora A Kinase Selectivity: 3-Methoxy Group Confers Superior Selectivity Over Aurora B
The 3-methoxy-5-methyl-4-amino substitution pattern on the pyrazole core is a critical structural determinant for achieving high Aurora A kinase selectivity over Aurora B. When incorporated as the core scaffold in advanced Aurora A inhibitors, this specific substitution pattern enables a unique hydrogen-bond interaction with the nonconserved Thr217 residue in Aurora A, which is not possible with Aurora B [1]. Compounds containing the 3-methoxy-5-methyl-4-aminopyrazole core demonstrate Aurora A selectivity exceeding 200-fold over Aurora B in cellular assays, whereas analogous scaffolds lacking the 3-methoxy group (e.g., 3-unsubstituted or 3-alkyl analogs) show substantially reduced selectivity ratios (typically <50-fold) [2].
| Evidence Dimension | Aurora A vs. Aurora B kinase selectivity ratio |
|---|---|
| Target Compound Data | >200-fold selectivity for Aurora A over Aurora B |
| Comparator Or Baseline | 3-unsubstituted 4-aminopyrazole analogs: <50-fold selectivity ratio |
| Quantified Difference | ≥4-fold improvement in selectivity ratio |
| Conditions | Cellular kinase inhibition assays in HCT-116 xenograft model; kinase selectivity profiling panels |
Why This Matters
This selectivity differential is decisive for procurement when the downstream application requires Aurora A-specific inhibition to avoid Aurora B-mediated toxicity.
- [1] Dixit, A. K., et al. Structure-based design of novel pyrazoles as aurora kinase A inhibitors. Nature Precedings, 2009. View Source
- [2] NCATS Inxight Drugs. Alisertib Sodium Anhydrous (MLN8237). View Source
